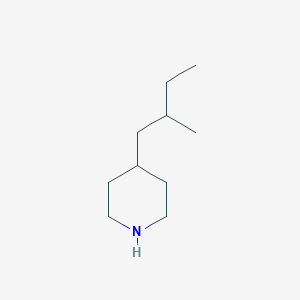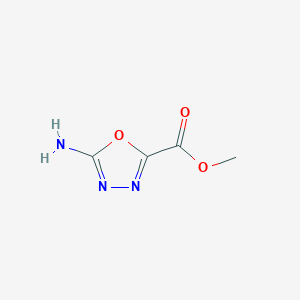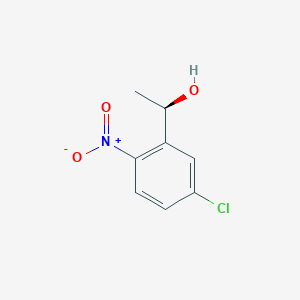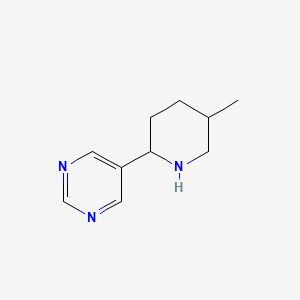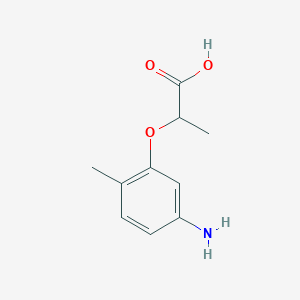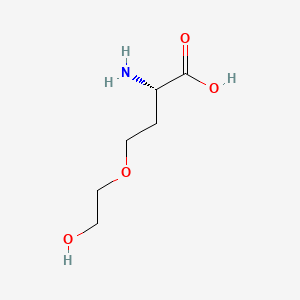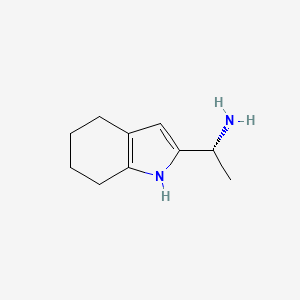
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine typically involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with 5-methylpyridine derivatives. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides moderate to good yields and is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, can be employed for efficient production. These catalysts offer benefits such as low cost, non-toxicity, and stability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.
Applications De Recherche Scientifique
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-amine: A precursor in the synthesis of the target compound.
5-Methylpyridine derivatives: Structural analogs with similar biological activities.
Uniqueness
1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine stands out due to its unique combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2,4-dimethyl-5-(5-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-7-4-9(6-13-5-7)10-8(2)11(12)15(3)14-10/h4-6H,12H2,1-3H3 |
Clé InChI |
JWONNDLPWVUYKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C2=NN(C(=C2C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
